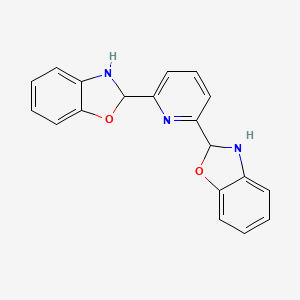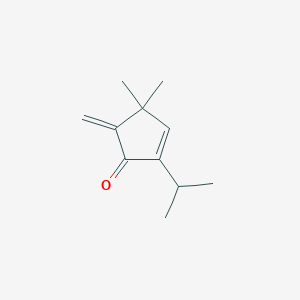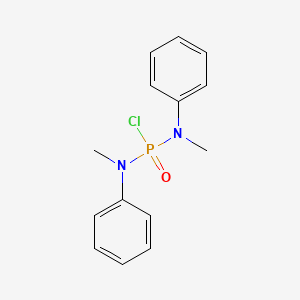
N,N'-Dimethyl-N,N'-diphenylphosphorodiamidic chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Dimethyl-N,N’-diphenylphosphorodiamidic chloride is a chemical compound with the molecular formula C₁₄H₁₆ClN₂OP. It is a member of the phosphorodiamidic chloride family and is known for its unique chemical properties and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Dimethyl-N,N’-diphenylphosphorodiamidic chloride typically involves the reaction of dimethylamine and diphenylphosphorodiamidic chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of N,N’-Dimethyl-N,N’-diphenylphosphorodiamidic chloride involves large-scale reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N,N’-Dimethyl-N,N’-diphenylphosphorodiamidic chloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The chloride group in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as sodium hydroxide or other nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphorodiamidic oxide derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
N,N’-Dimethyl-N,N’-diphenylphosphorodiamidic chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in biochemical assays and as a probe for studying enzyme activities.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of N,N’-Dimethyl-N,N’-diphenylphosphorodiamidic chloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on the context. It may also interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyltryptamine: A substituted tryptamine with psychedelic properties.
N,N-Dimethyl-p-phenylenediamine: Used in microscopy and biochemical assays.
Uniqueness
N,N’-Dimethyl-N,N’-diphenylphosphorodiamidic chloride is unique due to its specific chemical structure and reactivity. Unlike other similar compounds, it has distinct applications in both industrial and research settings, making it a versatile and valuable chemical .
Properties
CAS No. |
58245-46-8 |
|---|---|
Molecular Formula |
C14H16ClN2OP |
Molecular Weight |
294.71 g/mol |
IUPAC Name |
N-[chloro-(N-methylanilino)phosphoryl]-N-methylaniline |
InChI |
InChI=1S/C14H16ClN2OP/c1-16(13-9-5-3-6-10-13)19(15,18)17(2)14-11-7-4-8-12-14/h3-12H,1-2H3 |
InChI Key |
QRTPDUGODSTSTL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)P(=O)(N(C)C2=CC=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-Dichloro-1-[4-methyl-3-(prop-2-ene-1-sulfinyl)phenoxy]benzene](/img/structure/B14603371.png)
![[1,1'-Biphenyl]-4-yl nonanoate](/img/structure/B14603374.png)

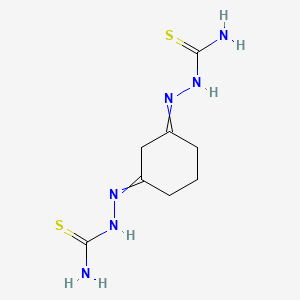
![N-[3-(9H-Carbazol-9-YL)propyl]prop-2-enamide](/img/structure/B14603396.png)
![Propanenitrile, 2-methyl-3-[(phenylmethyl)amino]-](/img/structure/B14603411.png)

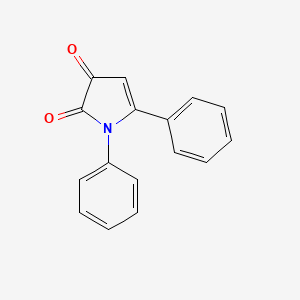

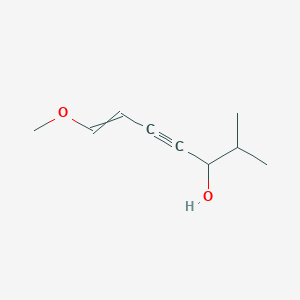
![1-Chloro-4-[(4-isocyanatophenoxy)methyl]benzene](/img/structure/B14603429.png)
